molecular formula C5H11NO B2631954 1-(1-Aminoethyl)cyclopropanol CAS No. 1778734-58-9

1-(1-Aminoethyl)cyclopropanol

Cat. No.: B2631954
CAS No.: 1778734-58-9
M. Wt: 101.149
InChI Key: YDUOHHRMLNGGPN-UHFFFAOYSA-N
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Description

1-(1-Aminoethyl)cyclopropanol is an organic compound with the molecular formula C5H11NO It features a cyclopropane ring substituted with an aminoethyl group and a hydroxyl group

Scientific Research Applications

1-(1-Aminoethyl)cyclopropanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for “1-(1-Aminoethyl)cyclopropanol” indicates that it is classified as Acute Tox. 4 Oral, meaning it is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Aminoethyl)cyclopropanol can be synthesized through several methods. One common approach involves the diastereoselective carbocupration reaction of alkoxy-functionalized cyclopropene derivatives, followed by trapping the resulting cyclopropylmetal species with an electrophilic source of oxygen . Another method includes the enantioselective copper-catalyzed carbomagnesiation/oxidation (or amination) sequence on achiral nonfunctionalized cyclopropenes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminoethyl)cyclopropanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclopropylamines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Cyclopropylamines.

    Substitution: Various substituted cyclopropanol derivatives.

Mechanism of Action

The mechanism of action of 1-(1-Aminoethyl)cyclopropanol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

    Cyclopropanol: A simpler analog with only a hydroxyl group attached to the cyclopropane ring.

    1-(Aminomethyl)cyclopropanol: Similar structure but with an aminomethyl group instead of an aminoethyl group.

Uniqueness: 1-(1-Aminoethyl)cyclopropanol is unique due to the presence of both an aminoethyl group and a hydroxyl group on the cyclopropane ring. This dual functionality allows for a wider range of chemical reactions and interactions compared to its simpler analogs.

Properties

IUPAC Name

1-(1-aminoethyl)cyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4(6)5(7)2-3-5/h4,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUOHHRMLNGGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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